molecular formula C10H12N4O B13933110 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine

Cat. No.: B13933110
M. Wt: 204.23 g/mol
InChI Key: LHLLFVWCIYKKAF-UHFFFAOYSA-N
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Description

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a pyrazole ring through a methylene bridge. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine typically involves multi-step synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of their functions. Detailed studies have shown that it can interact with orexin receptors, which are involved in regulating sleep and wakefulness .

Comparison with Similar Compounds

When compared to similar compounds, 2-(6-Methoxy-pyridin-3-ylmethyl)-2h-pyrazol-3-ylamine stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[(6-methoxypyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-10-3-2-8(6-12-10)7-14-9(11)4-5-13-14/h2-6H,7,11H2,1H3

InChI Key

LHLLFVWCIYKKAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CN2C(=CC=N2)N

Origin of Product

United States

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